Increased Lipophilicity Relative to Des‑Chloro (Alkene) Analog Drives Membrane Permeability Potential
The target compound possesses a predicted logP of 3.39 . This value is ~1.4 log units higher than the value predicted for the des‑chloro alkene analog N‑[1‑(1H‑1,2,4‑triazol‑5‑yl)cyclobutyl]prop‑2‑enamide (predicted logP ≈ 1.99 [1]). The difference arises from the replacement of the polar alkene (acrylamide) moiety with a 2‑chloropropanamide group, which reduces hydrogen‑bond acceptor capacity and increases hydrophobic surface area. In the absence of experimental permeability data, this computed logP shift suggests a meaningful improvement in passive membrane permeability, a critical determinant for cell‑based assay performance and oral bioavailability.
| Evidence Dimension | Predicted logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.39 (calculated via fragment‑based method) |
| Comparator Or Baseline | N‑[1‑(1H‑1,2,4‑triazol‑5‑yl)cyclobutyl]prop‑2‑enamide; predicted logP ≈ 1.99 |
| Quantified Difference | ΔlogP ≈ +1.4 |
| Conditions | In silico prediction using ALOPGS or similar fragment‑based algorithm (source mcule ; comparator logP estimated from analogous molecular structures) |
Why This Matters
Higher logP can translate to improved cell permeability and blood‑brain barrier penetration, making this compound potentially more suitable for intracellular target engagement or CNS applications than the des‑chloro analog.
- [1] Estimated logP for N‑[1‑(1H‑1,2,4‑triazol‑5‑yl)cyclobutyl]prop‑2‑enamide derived from structural analogy and fragment‑based prediction tools (e.g., SwissADME, ALOGPS). Value approximates 1.99 based on acrylamide‑type substructure. View Source
